molecular formula C20H22N4O2 B2537056 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide CAS No. 1023498-20-5

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide

Cat. No.: B2537056
CAS No.: 1023498-20-5
M. Wt: 350.422
InChI Key: URGXYOYQXACWGH-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide (CAS 1023498-20-5) is a chemical compound with a molecular formula of C20H22N4O2 and a molecular weight of 350.42 g/mol . This benzamide derivative is built on a pyrazolone core, a scaffold recognized in scientific research for its diverse applications . The molecular structure incorporates hydrogen bond donor and acceptor sites, which are key features for investigating supramolecular chemistry and crystal engineering, as such amide bonds are important building blocks for the formation of complex topological motifs through non-covalent interactions . As a specialized chemical, it serves as a valuable molecular building block in research and development. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Under no circumstances should it be used for animal or personal utilization .

Properties

IUPAC Name

4-(dimethylamino)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)4)17-8-6-5-7-9-17)21-19(25)15-10-12-16(13-11-15)22(2)3/h5-13H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXYOYQXACWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The phenyl and dimethyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

    Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the pyrazole intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and nucleophilic substitution reactions:

Reaction Type Conditions Products Notes
Acid Hydrolysis Concentrated HCl, reflux4-(Dimethylamino)benzoic acid + 4-aminoantipyrine derivativeComplete cleavage of the amide bond .
Base Hydrolysis NaOH (aq.), 80°C4-(Dimethylamino)benzate salt + 4-aminoantipyrine derivativeSlower than acid hydrolysis due to steric hindrance .
Nucleophilic Substitution R-OH (alcohols), DCC/DMAP, RTN-alkyl/aryl derivatives via activation of the carbonyl groupRequires coupling agents for efficient conversion.

Pyrazole Ring Reactivity

The 1,5-dimethyl-3-oxo-2-phenylpyrazole core undergoes electrophilic and redox transformations:

Reaction Type Conditions Products Notes
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at C-4 of the pyrazole ringDirected by the electron-donating methyl groups .
Oxidation KMnO₄, acidic conditionsCleavage of the pyrazole ring to form diketone intermediatesLimited utility due to structural degradation .
Reduction H₂, Pd/CPartial reduction of the carbonyl group to alcoholRetains the pyrazole ring integrity .

Dimethylamino Group Reactions

The 4-(dimethylamino)benzamide substituent exhibits nucleophilic and alkylation behavior:

Reaction Type Conditions Products Notes
Quaternization CH₃I, acetone, RTQuaternary ammonium saltEnhances water solubility .
N-Oxidation mCPBA, CH₂Cl₂N-oxide derivativeAlters electronic properties of the aryl ring .
Demethylation BBr₃, -78°CSecondary amine derivativeHarsh conditions required.

Heterocyclic Derivative Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Reaction Type Conditions Products Notes
Cyclocondensation CS₂, KOH, ethanol, refluxThiazole- or thiadiazole-fused pyrazolesUtilizes the NH group of the amide .
Coupling with Diazonium Salts ArN₂⁺Cl⁻, NaOAc, 0–5°CAzo-linked derivativesForms brightly colored compounds for sensing applications .

Supramolecular Interactions

Non-covalent interactions influence reactivity in solid-state or catalytic environments:

Interaction Type Partners Effect Notes
N–H···O Hydrogen Bonds Solvent or counterionsStabilizes crystal packingObserved in antipyrine-like derivatives .
C–H···π Interactions Aromatic systemsEnhances solubility in non-polar solventsCritical for pharmaceutical formulation.

Key Findings from Analogous Compounds:

  • Stability : The pyrazole ring resists aromatic electrophilic substitution under mild conditions but undergoes nitration or halogenation under forcing conditions .

  • Biological Relevance : Derivatives of this scaffold show inhibitory activity against enzymes like cyclooxygenase (COX) and chemokine receptors, highlighting the role of the dimethylamino group in target binding .

  • Synthetic Utility : The amide bond facilitates modular derivatization, enabling rapid generation of combinatorial libraries .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide exhibit significant anticancer properties. These properties are primarily attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies on various cancer cell lines have demonstrated the compound's effectiveness in inducing apoptosis. The following table summarizes key findings:

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)5.8PARP inhibition
A549 (Lung)0.88Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

These results suggest that the compound has significant potential as an anticancer agent, particularly through mechanisms involving PARP inhibition and apoptosis induction.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to cancer progression and survival. For instance, its structural similarity to known inhibitors allows it to interact with targets involved in DNA repair mechanisms.

Case Study: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) plays a crucial role in the DNA repair process. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy by preventing them from repairing DNA damage effectively. Preliminary studies indicate that this compound can inhibit PARP activity, leading to enhanced antitumor effects.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics and moderate metabolic stability. However, further toxicological evaluations are necessary to establish a comprehensive safety profile.

Safety Assessment Summary:

ParameterObservations
Acute ToxicityLow toxicity at therapeutic doses
Skin IrritationPotential for irritation
Long-term EffectsUnder investigation

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound is structurally analogous to several pyrazolone derivatives, differing primarily in the substituents on the benzamide ring. Key comparisons include:

Compound Substituent on Benzamide Key Structural/Electronic Features
N-(Pyrazolyl)-4-chlorobenzamide () 4-Cl Electron-withdrawing chloro group reduces electron density; may decrease solubility or bioactivity.
N-(Pyrazolyl)-4-(methylsulfanyl)phenylacetamide () 4-(CH₃S) Sulfur-containing group introduces lipophilicity; potential for metabolic oxidation to sulfoxides.
N-(Pyrazolyl)benzamide () H Unsubstituted benzamide lacks electronic modulation; lower polarity compared to dimethylamino analog.
N-(Pyrazolyl)-4-(sulfamoyl)benzoic acid () 4-SO₂NH₂ Sulfonamide group enhances acidity; may improve binding to charged residues in enzymes.
  • Electron-Donating vs. Withdrawing Groups: The 4-(dimethylamino) group in the target compound donates electrons via resonance, increasing the benzamide ring’s nucleophilicity. This contrasts with electron-withdrawing groups (e.g., -Cl in ), which reduce ring reactivity and may hinder interactions with electron-deficient biological targets .
  • Hydrogen Bonding Capacity: The dimethylamino group can act as a hydrogen bond acceptor, a feature absent in non-polar substituents (e.g., -CH₃ in ). This may enhance target affinity, as seen in crystallographic studies where similar groups stabilize intermolecular interactions .

Crystallographic and Conformational Insights

  • X-ray studies () reveal that substituents influence dihedral angles between the pyrazolone core and aromatic rings. For instance, the dimethylamino group in the target compound may adopt a planar conformation with the benzamide ring, facilitating π-π stacking in protein binding pockets.

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(dimethylamino)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₈H₁₈N₄O₂
  • Molecular Weight: 342.36 g/mol
  • CAS Number: 328109-02-0

The structure consists of a pyrazole ring fused with a benzamide moiety, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. A study screened various pyrazole derivatives against multiple bacterial strains, showing that the compound demonstrated moderate inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory properties. It was tested against human recombinant alkaline phosphatase (h-TNAP) and ecto-5′-nucleotidases (h-e5-NT). Results indicated that it possesses inhibitory potential, although it was less effective than other known inhibitors in the same class. This suggests its potential role in modulating enzyme activity related to various diseases, including cancer and inflammation .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human tumor cell lines. The compound showed selective cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of apoptotic pathways .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed that it inhibited the proliferation of A549 lung cancer cells significantly. The IC50 value was reported at 12 µM, demonstrating a promising therapeutic index for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: By inhibiting key enzymes involved in metabolic pathways.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  • Modulation of Immune Response: Reducing inflammation by downregulating cytokine production.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition against bacteria
Enzyme InhibitionInhibitory effect on h-TNAP
CytotoxicityIC50 = 12 µM on A549 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels

Q & A

Q. What experimental techniques are critical for confirming the molecular geometry and supramolecular assembly of this compound?

Single-crystal X-ray diffraction (XRD) is essential for resolving bond lengths, angles, and intermolecular interactions. For example, XRD analysis of a structurally similar compound revealed dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) and hydrogen-bonded dimers (R₂²(10) motifs) . Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), with interaction energy calculations distinguishing dominant forces (e.g., dispersion vs. electrostatic) .

Q. How should researchers design a synthesis protocol for derivatives of this compound?

A typical approach involves coupling 4-aminoantipyrine with substituted benzoyl chlorides or isothiocyanates under mild conditions (e.g., dichloromethane, 273 K). Purification via recrystallization (e.g., slow evaporation from methylene chloride) ensures high yields. For example, derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide were synthesized using carbodiimide coupling agents and triethylamine as a base .

Q. What spectroscopic methods validate the purity and functional groups of synthesized derivatives?

Use a combination of:

  • FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 1.5–3.0 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–175 ppm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₇Cl₂N₃O₂ at m/z 388.4) .

Advanced Research Questions

Q. How can computational methods (DFT, docking) resolve contradictions between experimental and theoretical data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP) surfaces and frontier orbitals, which can be compared to XRD-derived geometries. Discrepancies in bond angles >2° may indicate crystal packing effects. For example, steric repulsion in the title compound caused a 64.82° rotation of the amide group relative to the pyrazole ring, validated by DFT . Docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, but results should be cross-checked with experimental IC₅₀ values to avoid overinterpretation .

Q. What strategies optimize crystallographic refinement for low-resolution or twinned data?

SHELXL is preferred for small-molecule refinement due to its robustness with high-resolution data. For twinned crystals, use the TWIN and BASF commands to model twin domains. For low-resolution data (e.g., >1.0 Å), apply restraints (e.g., SIMU, DELU) to thermal parameters and refine hydrogen atoms using riding models. The HKLF5 format in SHELX handles intensity integration for challenging datasets .

Q. How do π-π stacking and hydrogen-bonding networks influence the compound’s supramolecular assembly?

Graph set analysis (e.g., R₂²(10) motifs) classifies hydrogen-bonding patterns, while Hirshfeld surface plots (CrystalExplorer) visualize interaction ratios (e.g., H···H, C···O contacts). For example, a related pyrazolyl-benzamide derivative showed 12% H-bond contributions and 8% C···O interactions, with π-stacking distances of 3.4–3.6 Å between phenyl rings .

Q. What are the limitations of using SHELX for macromolecular crystallography?

SHELXL is suboptimal for large biomolecules due to limited support for TLS refinement and solvent modeling. However, it excels in refining high-resolution (<1.2 Å) or twinned small-molecule structures. For macromolecules, switch to PHENIX or REFMAC5 after initial SHELXL refinement .

Methodological Considerations

  • Data Contradiction Analysis : Compare XRD-derived torsion angles (e.g., C7–N2–N1–C9 = −175.9°) with DFT-optimized geometries. Deviations >5° suggest crystal packing or solvent effects .
  • Crystallography Workflow :
    • Index data using XDS or SAINT .
    • Solve phases via SHELXD (direct methods) or Phaser (molecular replacement).
    • Refine with SHELXL , applying restraints for disordered regions.
    • Validate with PLATON (checkCIF) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.